molecular formula C18H24O2 B14421924 4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one CAS No. 84022-42-4

4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one

Katalognummer: B14421924
CAS-Nummer: 84022-42-4
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: CKCPZAHBSPOKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one is a chemical compound with the molecular formula C18H24O2 It is known for its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a dec-2-yn-1-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and 1-decyne.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthesis may involve multiple steps, including condensation reactions, alkylation, and cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-Methoxy-4-methyl-1-phenyldec-2-YN-1-one include:

  • 4-Methoxy-4-methyl-1-phenylbut-2-YN-1-one
  • 4-Methoxy-4-methyl-1-phenylhex-2-YN-1-one
  • 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

84022-42-4

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

4-methoxy-4-methyl-1-phenyldec-2-yn-1-one

InChI

InChI=1S/C18H24O2/c1-4-5-6-10-14-18(2,20-3)15-13-17(19)16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,14H2,1-3H3

InChI-Schlüssel

CKCPZAHBSPOKCS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)(C#CC(=O)C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.